4-{[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile
Description
Properties
IUPAC Name |
4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c15-7-10-1-3-12(4-2-10)23(20,21)16-6-5-11(8-16)17-13(18)9-22-14(17)19/h1-4,11H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKEJLBGUSFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Benzonitrile
Benzonitrile undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via intermediate 4-cyano-benzenesulfonic acid , which is subsequently treated with thionyl chloride (SOCl₂) to yield 4-cyanobenzenesulfonyl chloride (Scheme 1).
Scheme 1 :
$$
\text{Benzonitrile} \xrightarrow{\text{ClSO}3\text{H, 0–5°C}} \text{4-Cyano-benzenesulfonic acid} \xrightarrow{\text{SOCl}2, \Delta} \text{4-Cyanobenzenesulfonyl chloride}
$$
Key Data :
- Yield: 78–85% (optimized at 0°C with excess ClSO₃H).
- Purification: Recrystallization from ethyl acetate/hexane.
Synthesis of 3-(2,4-Dioxo-1,3-thiazolidin-3-yl)pyrrolidine
Pyrrolidine Formation
Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane using BF₃·Et₂O as a Lewis acid catalyst. The amine is subsequently functionalized at the 3-position.
Thiazolidinedione Ring Construction
The thiazolidinedione moiety is introduced via a cyclocondensation reaction between 3-aminopyrrolidine and thioglycolic acid in the presence of β-cyclodextrin-SO₃H (Scheme 2). This greener protocol enhances electrophilicity and nucleophilicity at key intermediates.
Scheme 2 :
$$
\text{3-Aminopyrrolidine} + \text{Thioglycolic acid} \xrightarrow{\beta\text{-CD-SO}3\text{H}, \text{H}2\text{O}} \text{3-(2,4-Dioxo-1,3-thiazolidin-3-yl)pyrrolidine}
$$
Key Data :
- Catalyst: β-cyclodextrin-SO₃H (5 mol%), reusable for 5 cycles.
- Yield: 89% under microwave irradiation (150°C, 10 min).
Coupling via Sulfonamide Bond Formation
The final step involves reacting 4-cyanobenzenesulfonyl chloride with 3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base (Scheme 3).
Scheme 3 :
$$
\text{4-Cyanobenzenesulfonyl chloride} + \text{3-(Thiazolidinedione)pyrrolidine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
Optimization Insights :
- Temperature : 0°C to room temperature prevents sulfonyl chloride hydrolysis.
- Yield : 72–80% after column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5).
Alternative Methodologies and Catalytic Innovations
Microwave-Assisted One-Pot Synthesis
Ji-Feng et al. demonstrated that microwave irradiation significantly accelerates cyclization and coupling steps, reducing reaction times from hours to minutes. For instance, thiazolidinedione formation under microwave (200°C, 6 min) achieved 92% yield.
Lewis Acid-Mediated Cyclization
Bhattacharyya et al. reported BF₃·Et₂O -catalyzed stereoselective thiazolidinedione synthesis from aziridines and isothiocyanates, offering a regiospecific pathway.
Analytical Characterization and Data
Table 1 : Spectral Data for 4-{[3-(2,4-Dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (d, J=8.4 Hz, 2H, ArH), 7.95 (d, J=8.4 Hz, 2H, ArH), 4.12–4.08 (m, 1H, pyrrolidine), 3.75–3.65 (m, 2H, thiazolidinedione), 2.95–2.85 (m, 2H, pyrrolidine), 2.45 (s, 2H, CH₂). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.1 (C=O), 168.9 (C=O), 141.5 (CN), 134.2–118.7 (ArC), 58.3 (pyrrolidine), 45.6 (thiazolidinedione). |
| IR (KBr) | ν 2245 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O). |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Studies have shown that derivatives of thiazolidinediones exhibit significant antitumor properties. The incorporation of the pyrrolidine and sulfonyl groups enhances the compound's ability to inhibit cancer cell proliferation. For instance, a study demonstrated that similar compounds could induce apoptosis in various cancer cell lines, suggesting potential for further development as anticancer agents .
-
Anti-inflammatory Properties :
- Compounds containing thiazolidinedione structures have been reported to possess anti-inflammatory effects. Research indicates that they can modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases . The sulfonyl group may enhance solubility and bioavailability, improving therapeutic efficacy.
- Antidiabetic Effects :
Material Science Applications
-
Polymer Chemistry :
- The unique structure of 4-{[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile allows it to be used as a monomer in the synthesis of novel polymers with tailored properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .
- Nanocomposite Materials :
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of thiazolidinedione derivatives for their antitumor activity against human breast cancer cells. The results indicated that modifications similar to those found in 4-{[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile significantly increased cytotoxicity compared to standard treatments.
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading university investigated the anti-inflammatory mechanisms of thiazolidinedione derivatives. The findings revealed that compounds with sulfonyl groups could effectively inhibit pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-{[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity to its targets, while the benzonitrile group can participate in various interactions, including hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ligands Targeting Estrogen-Related Receptor Alpha (ERRα)
4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB) (PDB ligand in 3K6P) shares a benzonitrile and thiazolidinone core with the target compound but differs in substituents. Key distinctions include:
- Linkage: 5FB uses a methyl-phenoxy bridge, whereas the target compound employs a pyrrolidine-sulfonyl group.
- Substituents : 5FB has a trifluoromethyl and methoxy group, enhancing hydrophobicity and metabolic stability.
Binding Interactions : 5FB forms hydrogen bonds with ARG 372 and hydrophobic interactions with adjacent residues . The target compound’s pyrrolidine-sulfonyl group may enable similar hydrogen bonding, but conformational flexibility could alter binding efficiency.
Database Compound COVPDB103
4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzonitrile (COVPDB103) replaces the target’s dioxo-thiazolidinone with a sulfanylidene-oxo variant and uses a methyl linker. Key differences:
- Thiazolidinone Modification: The sulfanylidene group may reduce hydrogen-bonding capacity compared to the dioxo group.
- Linkage : Methyl vs. sulfonyl-pyrrolidine affects solubility and steric bulk.
Benzimidazole Derivatives with Anti-Inflammatory Activity
Compounds like 4-[1-({5-[3-(substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)-5-substituted-1H-benzimidazol-2-yl]benzonitrile (I-XXXI) share the benzonitrile moiety but feature benzimidazole-triazole cores. These derivatives exhibit anti-inflammatory activity comparable to Diclofenac Sodium . The target compound’s pyrrolidine-thiazolidinone system may offer distinct pharmacokinetic profiles due to increased polarity from the sulfonyl group.
OLED Material Derivatives
The patent compound 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile highlights benzonitrile’s versatility in materials science. Its extended π-system (phenoxazine, carbazole) enables thermally activated delayed fluorescence (TADF) in OLEDs . While the target compound lacks such aromatic systems, its nitrile group could stabilize excited states in analogous applications if modified.
Data Table: Structural and Functional Comparison
Key Research Findings
- Substituent Impact: Sulfonyl groups enhance solubility but may increase metabolic clearance compared to methyl or phenoxy linkers.
- Thiazolidinone Modifications: The 2,4-dioxo configuration (target compound, 5FB) supports stronger hydrogen bonding than sulfanylidene variants (COVPDB103) .
- Application Diversity : Benzonitrile derivatives span medicinal (ERRα targeting, anti-inflammatory) and materials science (OLEDs) domains, with substituents dictating functional roles .
Biological Activity
4-{[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-{[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile is with a molar mass of approximately 383.47 g/mol. Its structure features a thiazolidinone moiety linked to a pyrrolidine ring, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazolidinone and pyrrolidine structures exhibit various biological activities, including:
- Anticancer Activity : Many thiazolidinone derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
- Antimicrobial Properties : The sulfonamide group present in the compound is known for its antibacterial activity. Several studies have highlighted the effectiveness of thiazolidinone derivatives against bacterial strains, suggesting a potential application in treating infections .
The biological activity of 4-{[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth, thereby exerting its therapeutic effects.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle in cancer cells, preventing their proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Q & A
Q. How can the synthesis of 4-{[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzonitrile be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., THF/water mixtures for solubility and reactivity balance) and temperature gradients. For example, using a 1:1 THF/water ratio under controlled heating (60–80°C) can enhance intermediate coupling efficiency . Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures removal of byproducts, as demonstrated in similar sulfonamide-bearing compounds . Monitor reaction progress using TLC or HPLC to identify optimal stopping points.
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Employ 1H/13C NMR to confirm the presence of the pyrrolidine-thiazolidinedione core and sulfonylbenzonitrile substituents. Key diagnostic signals include:
- Pyrrolidine protons: δ 2.5–3.5 ppm (multiplet) .
- Thiazolidinedione carbonyls: δ 165–175 ppm in 13C NMR .
- Sulfonyl group: δ 3.8–4.2 ppm (quartet for adjacent protons) .
Supplement with HRMS for molecular ion validation and IR spectroscopy to detect carbonyl (1700–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the pyrrolidine-thiazolidinedione core or sulfonylbenzonitrile group. For instance, replacing the thiazolidinedione with isoindole-1,3-dione (as in PROTAC degraders) can clarify its role in target binding . Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to rule out assay-specific artifacts. Cross-reference with compounds like aminothiazole-based guanidine inhibitors, which share sulfonamide motifs and exhibit kinase modulation .
Q. What strategies can address structural ambiguities in crystallography or NMR data?
- Methodological Answer : Use X-ray crystallography (if single crystals are obtainable) or density functional theory (DFT)-assisted NMR analysis to resolve conformational uncertainties. For example, the spirocyclopropanation approach in quinone derivatives highlights how steric effects influence NMR splitting patterns, which can be applied to analyze pyrrolidine ring puckering . For sulfonyl group orientation, compare experimental NOESY/ROESY data with computational models .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Implement flow chemistry for precise control over reaction parameters (e.g., residence time, mixing efficiency), particularly for azide-alkyne cycloadditions or sulfonylation steps prone to racemization . Use chiral stationary phases (CSPs) in preparative HPLC to separate enantiomers, as demonstrated in the purification of spirosiladiphosphine ligands with similar complexity . Validate stereochemistry via circular dichroism (CD) or chiral shift reagents in NMR.
Data Contradiction Analysis
Q. How should conflicting results in biological assays (e.g., cytotoxicity vs. target specificity) be interpreted?
- Methodological Answer : Perform off-target profiling using chemoproteomics (e.g., affinity pulldown with biotinylated probes) to identify unintended interactions. Compare with structurally related compounds, such as triazole-pyrazole hybrids, which exhibit off-target effects via aryl hydrocarbon receptor activation . Use knockout cell lines (e.g., CRISPR-Cas9) to confirm target dependency. For example, PROTAC-like compounds in evidence 14 require E3 ligase engagement; similar validation can isolate mechanism-specific effects.
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- Methodological Answer : For in vitro studies , use primary cell lines (e.g., cancer stem cells) to assess potency in heterogeneous populations, as seen in sphingosine kinase inhibitor research . For in vivo testing , prioritize pharmacokinetic profiling (oral bioavailability, half-life) using rodent models. Incorporate isotopic labeling (e.g., 14C-tagged benzonitrile) to track metabolite formation, as applied in studies of sulfonamide-based antiarrhythmics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
